

Application Note: ¹³C NMR Spectroscopic Analysis of Phenyl Isonicotinate

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Compound of Interest

Compound Name: Phenyl isonicotinate

CAS No.: 94-00-8

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For: Researchers, scientists, and drug development professionals.

Introduction: The Structural Elucidation of a Key Heterocyclic Moiety

Phenyl isonicotinate, the ester of isonicotinic acid and phenol, is a molecule of significant interest in medicinal chemistry and materials science due to the prevalence of the isonicotinoyl and phenyl moieties in various bioactive compounds and functional materials.^{[1][2][3]} Accurate and unambiguous structural characterization is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for providing a detailed carbon fingerprint of the molecule. This application note provides a comprehensive guide to acquiring and interpreting the ¹³C NMR spectrum of **phenyl isonicotinate**, delving into the causal relationships between molecular structure and observed chemical shifts.

The core principle of ¹³C NMR spectroscopy lies in the interaction of the ¹³C nucleus's magnetic moment with an external magnetic field. The precise resonance frequency, or

chemical shift (δ), of each carbon atom is exquisitely sensitive to its local electronic environment.[4] For **phenyl isonicotinate**, this technique allows for the distinct identification of each of the 12 unique carbon atoms, from the electron-deficient carbons of the pyridine ring to the carbonyl carbon of the ester linkage and the carbons of the phenyl group. Understanding the substituent effects of the phenoxy carbonyl group on the pyridine ring and the isonicotinoyloxy group on the phenyl ring is key to a precise spectral assignment.[5][6]

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

This protocol outlines the standardized procedure for the preparation and analysis of a **phenyl isonicotinate** sample for ¹³C NMR spectroscopy. The trustworthiness of the final spectrum is contingent on meticulous sample preparation and appropriate instrument parameterization.

Sample Preparation

The quality of the NMR spectrum is directly influenced by the quality of the sample preparation.

- **Analyte Purity:** Ensure the **phenyl isonicotinate** sample is of high purity to avoid spectral interference from impurities.
- **Sample Quantity:** For a standard 5 mm NMR tube, a sample mass of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable acquisition time.[7] Halving the sample quantity will necessitate a fourfold increase in the data acquisition time to achieve the same signal-to-noise level.
- **Solvent Selection:** Deuterated chloroform (CDCl₃) is a common and suitable solvent for **phenyl isonicotinate**, as it is a good solvent for many organic compounds and has a well-defined solvent peak at approximately 77.16 ppm which can be used for spectral calibration. [8][9]
- **Procedure:**
 - Accurately weigh 50-100 mg of **phenyl isonicotinate** and transfer it to a clean, dry vial.
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[9]

- Gently agitate or vortex the vial to ensure complete dissolution of the sample.
- If any particulate matter is present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10] This step is critical as suspended particles can degrade the magnetic field homogeneity, leading to broadened spectral lines.
- Cap the NMR tube to prevent solvent evaporation and contamination.[8]

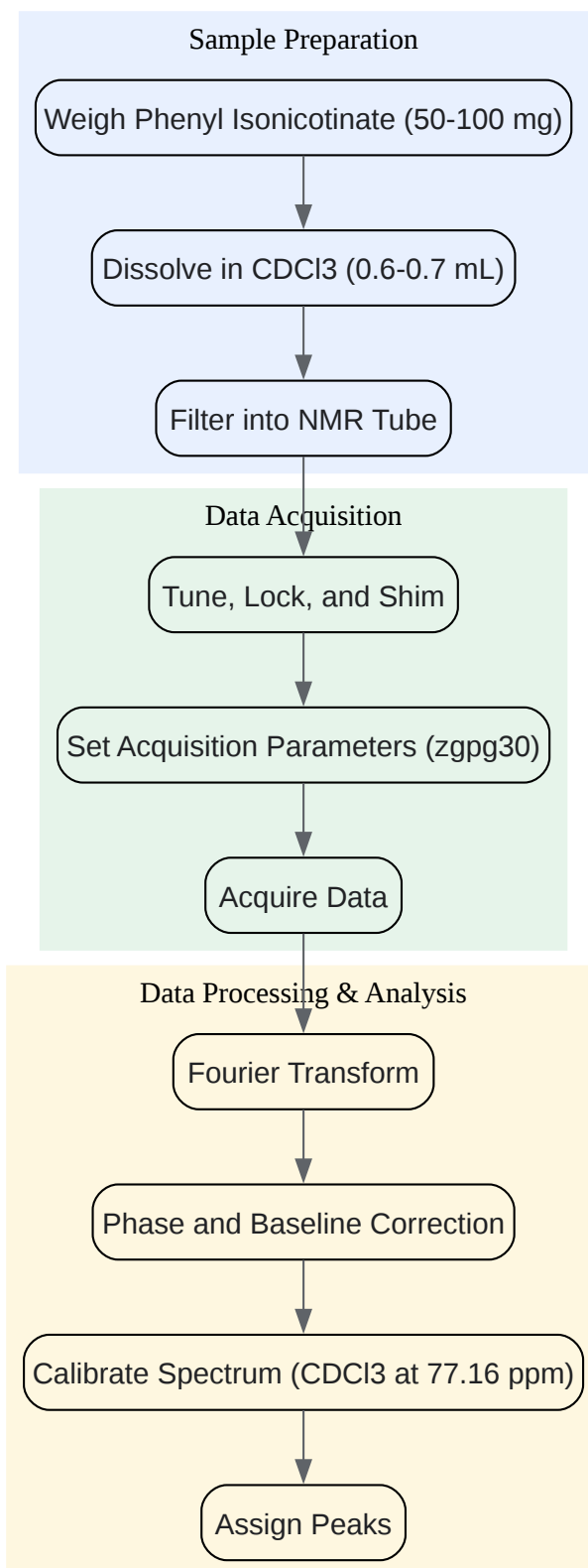
NMR Data Acquisition

The following parameters are recommended for a standard 1D ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

- Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments) should be used.[11] This removes ¹H-¹³C coupling, simplifying the spectrum so that each unique carbon atom appears as a singlet.[12]
- Acquisition Parameters:
 - Spectral Width (SW): Set to a range of 0 to 250 ppm to ensure all carbon signals, including the carbonyl carbon, are captured.[11]
 - Number of Scans (NS): A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration.
 - Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient.[11]
 - Temperature: Maintain a constant temperature, typically 25°C, to ensure chemical shift stability.[9]
- Instrument Setup:
 - Tune and match the ¹³C probe to the instrument.
 - Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

- Perform shimming to optimize the magnetic field homogeneity.[11]

Workflow for ^{13}C NMR Analysis



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Caption: Workflow for **Phenyl Isonicotinate** ^{13}C NMR Analysis.

Spectral Analysis and Interpretation

The ^{13}C NMR spectrum of **phenyl isonicotinate** is expected to show 8 distinct signals in the aromatic region and one signal for the carbonyl carbon, as the molecule has a plane of symmetry through the pyridine ring and the ester linkage.

Chemical Structure and Carbon Numbering

Caption: Structure of **Phenyl Isonicotinate** with Carbon Numbering.

Predicted and Typical ^{13}C NMR Chemical Shifts

The chemical shifts are influenced by the electronic effects of the substituents. The nitrogen atom in the pyridine ring and the ester group are electron-withdrawing, which generally deshields the nearby carbon atoms, shifting their signals downfield.

Carbon Atom	Predicted Chemical Shift Range (ppm)	Typical Experimental Shift (ppm)	Rationale for Assignment
C=O	165 - 175	~164	The ester carbonyl carbon is highly deshielded and appears significantly downfield.[13][14]
C2, C6	150 - 155	~151	These carbons are adjacent to the electronegative nitrogen atom in the pyridine ring, leading to a strong deshielding effect.
C1'	145 - 155	~150	This is a quaternary carbon attached to the electron-withdrawing ester oxygen, causing a downfield shift.
C4	135 - 145	~138	A quaternary carbon in the pyridine ring, deshielded by the nitrogen and the ester group.
C4'	128 - 135	~130	The para-carbon of the phenyl ring, influenced by the isonicotinoyloxy substituent.
C2', C6'	125 - 130	~126	The ortho-carbons of the phenyl ring.
C3, C5	120 - 125	~123	These carbons are meta to the nitrogen in

the pyridine ring.

C3', C5'

120 - 125

~122

The meta-carbons of
the phenyl ring.

Note: Typical experimental shifts are based on available spectral data for **phenyl isonicotinate** and related structures.[\[15\]](#)[\[16\]](#) The exact values can vary slightly depending on the solvent and concentration.

Troubleshooting and Advanced Considerations

- **Low Signal-to-Noise:** If the signal-to-noise ratio is poor, increase the number of scans or prepare a more concentrated sample.
- **Broad Peaks:** Broad spectral lines can result from a highly concentrated, viscous sample, the presence of paramagnetic impurities, or poor shimming.[\[7\]](#)
- **Quantitative ¹³C NMR:** Standard proton-decoupled ¹³C NMR spectra are generally not quantitative due to the Nuclear Overhauser Effect (NOE) and long relaxation times for quaternary carbons.[\[12\]](#) For quantitative analysis, an inverse-gated decoupling experiment with a much longer relaxation delay is required.
- **2D NMR Experiments:** For unambiguous assignment, especially in more complex molecules, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to correlate carbon atoms with their attached protons and protons that are two or three bonds away, respectively.[\[11\]](#)

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural verification of **phenyl isonicotinate**. By following a robust experimental protocol and understanding the underlying principles of chemical shifts in substituted aromatic systems, researchers can confidently acquire and interpret high-quality spectra. This detailed analysis provides a comprehensive carbon fingerprint of the molecule, which is crucial for ensuring its identity and purity in research and development settings.

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